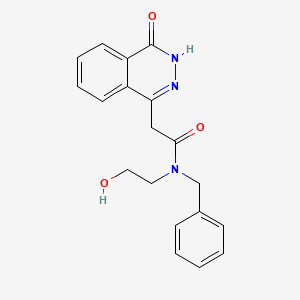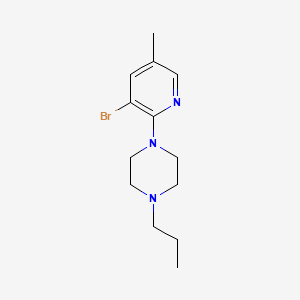
N-benzyl-N-(2-hydroxyethyl)-2-(4-hydroxyphthalazin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzyl-N-(2-hydroxyethyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide” is a synthetic organic compound that belongs to the class of phthalazinone derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-benzyl-N-(2-hydroxyethyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide” typically involves the following steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the phthalazinone core with chloroacetyl chloride in the presence of a base such as triethylamine.
N-Benzylation and N-(2-Hydroxyethyl) Substitution: The final step involves the N-benzylation and N-(2-hydroxyethyl) substitution, which can be achieved by reacting the intermediate with benzyl chloride and 2-chloroethanol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
“N-benzyl-N-(2-hydroxyethyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the phthalazinone core can be reduced to form a hydroxyl group.
Substitution: The benzyl and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions can be carried out using alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving phthalazinone derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of “N-benzyl-N-(2-hydroxyethyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide” would depend on its specific biological target. Generally, phthalazinone derivatives can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalazinone: The parent compound with a simpler structure.
N-Benzylphthalazinone: Lacks the hydroxyethyl group.
N-(2-Hydroxyethyl)phthalazinone: Lacks the benzyl group.
Uniqueness
“N-benzyl-N-(2-hydroxyethyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide” is unique due to the presence of both benzyl and hydroxyethyl groups, which may confer distinct biological and chemical properties compared to its simpler analogs.
Propriétés
Formule moléculaire |
C19H19N3O3 |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
N-benzyl-N-(2-hydroxyethyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C19H19N3O3/c23-11-10-22(13-14-6-2-1-3-7-14)18(24)12-17-15-8-4-5-9-16(15)19(25)21-20-17/h1-9,23H,10-13H2,(H,21,25) |
Clé InChI |
RUVHZUJBVONOSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CCO)C(=O)CC2=NNC(=O)C3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-methoxy-N'-[(E)-(4-nitrophenyl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B14911412.png)









